molecular formula C14H8ClF3O2 B6399651 3-(3-Chlorophenyl)-5-trifluoromethylbenzoic acid, 95% CAS No. 1261904-39-5

3-(3-Chlorophenyl)-5-trifluoromethylbenzoic acid, 95%

Cat. No. B6399651
CAS RN: 1261904-39-5
M. Wt: 300.66 g/mol
InChI Key: XORWWKZAJMGNNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Chlorophenyl)-5-trifluoromethylbenzoic acid, 95% (3-CFTBA) is an organic compound with a wide range of applications in the scientific research field. It is a white, crystalline solid with a melting point of 118-120°C and a solubility of 0.6 g/mL in water. 3-CFTBA has been used in a variety of syntheses and reactions, as well as in the development of new drugs and treatments.

Scientific Research Applications

3-(3-Chlorophenyl)-5-trifluoromethylbenzoic acid, 95% has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of organic compounds, including pharmaceuticals, agricultural chemicals, and dyes. It has also been used as a reagent in the synthesis of a variety of organic compounds. Additionally, 3-(3-Chlorophenyl)-5-trifluoromethylbenzoic acid, 95% has been used in the synthesis of new drugs and treatments, as well as in the development of new catalysts and catalytic processes.

Mechanism of Action

3-(3-Chlorophenyl)-5-trifluoromethylbenzoic acid, 95% has been used in a variety of chemical reactions and syntheses. In the Friedel-Crafts acylation reaction, 3-(3-Chlorophenyl)-5-trifluoromethylbenzoic acid, 95% acts as an electrophile, reacting with the nucleophilic 3-chlorophenol to form a new C-C bond. In the reaction of 3-chlorobenzoic acid with trifluoromethylbenzene, 3-(3-Chlorophenyl)-5-trifluoromethylbenzoic acid, 95% acts as a nucleophile, reacting with the electrophilic trifluoromethylbenzene to form a new C-C bond.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(3-Chlorophenyl)-5-trifluoromethylbenzoic acid, 95% are not well understood. However, due to its structure, it is likely to be metabolized by the body, and thus may have some physiological effects. It is also possible that 3-(3-Chlorophenyl)-5-trifluoromethylbenzoic acid, 95% may interact with certain enzymes and receptors in the body, leading to a variety of physiological effects.

Advantages and Limitations for Lab Experiments

3-(3-Chlorophenyl)-5-trifluoromethylbenzoic acid, 95% has several advantages when used in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable in a variety of solvents. Additionally, it is non-toxic and has relatively low volatility, making it a safe compound to work with. However, 3-(3-Chlorophenyl)-5-trifluoromethylbenzoic acid, 95% is not soluble in all solvents, and it can react with other compounds, so care must be taken when handling and storing it.

Future Directions

There are a number of potential future applications for 3-(3-Chlorophenyl)-5-trifluoromethylbenzoic acid, 95%. It could be used in the synthesis of new organic compounds, as well as in the development of new drugs and treatments. Additionally, it could be used in the development of new catalysts and catalytic processes. It could also be used to study the biochemical and physiological effects of organic compounds, as well as to study the mechanism of action of various organic compounds. Finally, 3-(3-Chlorophenyl)-5-trifluoromethylbenzoic acid, 95% could be used in the development of new methods of synthesis and reaction.

Synthesis Methods

3-(3-Chlorophenyl)-5-trifluoromethylbenzoic acid, 95% can be synthesized via several different methods. One of the most common methods is the Friedel-Crafts acylation of 3-chlorophenol with trifluoromethylbenzoic acid in the presence of aluminum chloride. This reaction is carried out in a solvent such as dichloromethane or toluene, and the product is then purified by recrystallization from a suitable solvent. Other methods of synthesis include the reaction of 3-chlorobenzoic acid with trifluoromethylbenzene in the presence of a Lewis acid, such as zinc chloride.

properties

IUPAC Name

3-(3-chlorophenyl)-5-(trifluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClF3O2/c15-12-3-1-2-8(7-12)9-4-10(13(19)20)6-11(5-9)14(16,17)18/h1-7H,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XORWWKZAJMGNNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10689567
Record name 3'-Chloro-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10689567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261904-39-5
Record name 3'-Chloro-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10689567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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